Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate
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Overview
Description
Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate is a compound that belongs to the class of amino acid derivatives It features a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrimidine derivatives and amino acids.
Coupling Reaction: The amino acid derivative is coupled with the pyrimidine ring using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Esterification: The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amino derivatives.
Scientific Research Applications
Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting enzymes and receptors.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It serves as an intermediate in the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can form hydrogen bonds and π-π interactions with the active site of enzymes, leading to inhibition or activation of the enzyme’s activity. This interaction can modulate various biochemical pathways, making the compound useful in drug design and development.
Comparison with Similar Compounds
Similar Compounds
- Methyl (S)-2-amino-3-(pyridin-2-yl)propanoate
- Methyl (S)-2-amino-3-(pyrimidin-4-yl)propanoate
- Methyl (S)-2-amino-3-(pyrimidin-6-yl)propanoate
Uniqueness
Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate is unique due to the position of the pyrimidine ring, which can influence its binding affinity and selectivity towards specific molecular targets. This positional variation can lead to differences in biological activity and pharmacokinetic properties, making it a valuable compound for targeted drug design.
Biological Activity
Methyl (S)-2-amino-3-(pyrimidin-5-yl)propanoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological interactions, and therapeutic potential, supported by relevant research findings and data.
Chemical Structure and Properties
This compound features a pyrimidine ring that enhances its reactivity and interaction with biological targets. The compound's structure includes:
- Amino group : Located at position 2 of the propanoate backbone.
- Pyrimidine moiety : Positioned at position 3, contributing to its unique chemical properties.
The presence of these functional groups allows the compound to interact with various molecular targets, modulating enzyme activity and influencing biological pathways.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : The compound has been studied for its potential to inhibit the growth of various microorganisms, suggesting its utility in developing antimicrobial agents.
- Antiviral Activity : Preliminary studies indicate that it may possess antiviral properties, making it a candidate for therapeutic applications against viral infections.
- Enzyme Modulation : The compound interacts with specific enzymes, potentially altering their activity and affecting metabolic pathways related to disease processes.
The mechanism by which this compound exerts its biological effects involves:
- Binding to Enzymes : The compound can bind to various enzymes, modulating their function. This interaction is crucial for understanding its therapeutic potential.
- Influencing Signaling Pathways : By interacting with cellular receptors, the compound may influence signaling pathways involved in cell proliferation and apoptosis .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Comparative Analysis with Similar Compounds
This compound can be compared with structurally similar compounds to highlight its unique properties:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Propan-2-yl 3-(2-amino-4-oxo-1H-pyrimidin-5-yl)propanoate | Lacks methyl group at position 6 | Different reactivity due to absence of methyl group |
Propan-2-yl 3-(2-amino-6-methyl-1H-pyrimidin-5-yl)propanoate | Lacks oxo group at position 4 | Alters chemical behavior significantly |
Methyl 2-[6-(2-cyanophenoxy)pyrimidin-4-yloxy]propanoate | Contains a cyanophenoxy group | Potentially different biological activities due to additional functional groups |
This comparison illustrates how the structural characteristics of this compound contribute to its distinct biological activities, particularly in antimicrobial and antiviral contexts.
Properties
Molecular Formula |
C8H11N3O2 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-pyrimidin-5-ylpropanoate |
InChI |
InChI=1S/C8H11N3O2/c1-13-8(12)7(9)2-6-3-10-5-11-4-6/h3-5,7H,2,9H2,1H3/t7-/m0/s1 |
InChI Key |
PAEQNJZEZLYNSO-ZETCQYMHSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CN=CN=C1)N |
Canonical SMILES |
COC(=O)C(CC1=CN=CN=C1)N |
Origin of Product |
United States |
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